molecular formula C30H57N11O6 B14186285 L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine CAS No. 923018-34-2

L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine

Cat. No.: B14186285
CAS No.: 923018-34-2
M. Wt: 667.8 g/mol
InChI Key: PAPKUGBYQBALKN-KEOOTSPTSA-N
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Description

L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is a peptide composed of four lysine residues and one histidine residue. This compound is of interest due to its unique structure and potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple lysine residues makes it a basic peptide, which can interact with negatively charged molecules, while the histidine residue can participate in various biochemical reactions due to its imidazole side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide can be inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions, affecting the peptide’s properties.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups on lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide can be used.

Major Products

    Oxidation: Oxidized histidine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Acylated or alkylated lysine residues.

Scientific Research Applications

L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its ability to interact with cell membranes and other biological molecules.

    Materials Science: Can be used in the development of biomaterials and nanomaterials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine involves its interaction with various molecular targets. The lysine residues can form ionic bonds with negatively charged molecules, while the histidine residue can participate in catalytic reactions due to its imidazole side chain. These interactions can affect cellular processes, enzyme activities, and molecular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-lysine: A simpler peptide with two lysine residues.

    L-Lysyl-L-histidine: A peptide with one lysine and one histidine residue.

    L-Histidyl-L-lysine: A peptide with one histidine and one lysine residue.

Uniqueness

L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is unique due to its combination of multiple lysine residues and a single histidine residue. This structure provides a balance of basicity and catalytic potential, making it suitable for a wide range of applications in biochemistry, medicine, and materials science.

Properties

CAS No.

923018-34-2

Molecular Formula

C30H57N11O6

Molecular Weight

667.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H57N11O6/c31-13-5-1-9-21(35)26(42)38-22(10-2-6-14-32)27(43)39-23(11-3-7-15-33)28(44)40-24(12-4-8-16-34)29(45)41-25(30(46)47)17-20-18-36-19-37-20/h18-19,21-25H,1-17,31-35H2,(H,36,37)(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

PAPKUGBYQBALKN-KEOOTSPTSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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